

In-Depth Technical Guide: Basic Research Applications of MART-1 (27-35) Peptide

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Compound of Interest

Compound Name: MART-1 (27-35) (human)

Cat. No.: B1146212

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The peptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, represents an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule.[3][4][5] This property makes the MART-1 (27-35) peptide a critical tool in basic and translational cancer immunology research. Its applications range from serving as a model antigen for studying T-cell activation and cytotoxicity to its use in the development of cancer vaccines and adoptive T-cell therapies.[1][6] This guide provides an in-depth overview of the core basic research applications of the MART-1 (27-35) peptide, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Applications in Basic Research

The MART-1 (27-35) peptide is instrumental in several key areas of immunology and cancer research:

- **Model Antigen for T-Cell Activation Studies:** It is widely used to study the fundamental mechanisms of T-cell recognition, activation, and effector function.[7][8]

- **Cancer Vaccine Development:** As a tumor-associated antigen, it is a primary candidate for peptide-based cancer vaccines aimed at eliciting a robust anti-melanoma immune response. [\[1\]](#)[\[2\]](#)
- **Adoptive Cell Therapy Research:** It is used to generate and test the specificity and efficacy of engineered T-cells, such as those expressing MART-1-specific T-cell receptors (TCRs).
- **Studying Immunological Synapse and Signal Transduction:** The interaction between the MART-1 (27-35)/HLA-A2 complex and a specific TCR provides a model system to investigate the molecular signaling cascades that lead to T-cell activation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing the MART-1 (27-35) peptide and its analogs.

Table 1: Peptide Concentrations for T-Cell Stimulation and Assays

Application	Peptide	Concentration	Cell Type	Reference
In vitro T-cell stimulation	MART-1 (27-35)	1 μ M	Human PBMC	[3]
ELISPOT Assay	MART-1 (27-35)	10 μ g/mL	Human PBMC	[7]
Peptide Pulsing of Target Cells	MART-1 (27-35)	1 μ M	T2 cells	[9]
Cytotoxicity Assay	MART-1 (27-35)	4 μ g	Melanoma cell lines	[10]
Cytokine Release Assay	MART-1 (27-35)	25 μ g/mL	T2 cells	[1]

Table 2: Cellular Response Data from Functional Assays

Assay Type	Effector Cells	Target Cells	E:T Ratio	Result	Reference
Chromium Release Assay	Anti-1L T-cells	Peptide-pulsed T2 cells	10:1	Peptide-dependent lysis	[11]
Chromium Release Assay	MART-1 specific CTL clone	Peptide-pulsed T2 cells	1:1	Lysis with peptide concentration down to 10 ⁻⁶ mM	[10]
IFN-γ ELISPOT	Human PBMC	Peptide-pulsed T2 cells	N/A	Significant IFN-γ production	[7]
Cytokine Release (IFN-γ)	Post-vaccination CTL	Peptide-pulsed T2 cells	N/A	>3-fold increase post-vaccination	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the MART-1 (27-35) peptide.

In Vitro T-Cell Stimulation with MART-1 (27-35)

This protocol describes the in vitro generation of MART-1 (27-35)-specific CTLs from peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs isolated from an HLA-A2 positive donor
- MART-1 (27-35) peptide (AAGIGILTV)

- Complete medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
- Recombinant human Interleukin-2 (IL-2)
- Irradiated autologous PBMCs

Procedure:

- Plate 5×10^6 PBMCs per well in a 24-well plate in 2 mL of complete medium.[\[9\]](#)
- Add MART-1 (27-35) peptide to a final concentration of 1 μ M.[\[3\]](#)[\[9\]](#)
- 24 hours later (Day 1), add IL-2 to a final concentration of 300 IU/mL.[\[3\]](#)[\[9\]](#)
- On Day 4, add another dose of IL-2 (300 IU/mL).[\[3\]](#)[\[9\]](#)
- At weekly intervals, harvest the cells. A portion can be cryopreserved for later analysis.
- Restimulate the remaining cells by co-culturing them with irradiated autologous PBMCs that have been pulsed with 1 μ M of MART-1 (27-35) peptide.
- Repeat the stimulation cycle for a total of three restimulations.
- After the final restimulation, the cells can be assessed for specificity and functionality using cytotoxicity and cytokine release assays.

Chromium (^{51}Cr) Release Cytotoxicity Assay

This assay measures the ability of MART-1 (27-35)-specific CTLs to lyse target cells presenting the peptide.

Materials:

- MART-1 (27-35)-specific CTLs (effector cells)
- T2 cells or a melanoma cell line expressing HLA-A2 (target cells)
- MART-1 (27-35) peptide

- Irrelevant peptide (negative control)
- Sodium Chromate (^{51}Cr)
- Complete medium
- 1% Triton-X-100

Procedure:

- Label 1×10^6 target cells by incubating them with 100 μCi of ^{51}Cr for 1 hour at 37°C .[\[5\]](#)
- During the labeling, pulse the target cells with 1 μM of MART-1 (27-35) peptide or an irrelevant control peptide.[\[9\]](#)
- Wash the labeled and pulsed target cells three times with complete medium.
- Plate 5,000 target cells per well in a 96-well V-bottom plate.[\[12\]](#)
- Add the effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- For spontaneous release, add medium only to the target cells.
- For maximum release, add 1% Triton-X-100 to the target cells.[\[12\]](#)
- Incubate the plate for 4 hours at 37°C .[\[11\]](#)
- Centrifuge the plate and collect the supernatant.
- Measure the radioactivity in the supernatant using a gamma counter.
- Calculate the percentage of specific lysis using the formula: $[(\text{experimental release} - \text{spontaneous release}) / (\text{maximal release} - \text{spontaneous release})] \times 100$.[\[12\]](#)

IFN- γ ELISPOT Assay

This assay quantifies the frequency of MART-1 (27-35)-specific, IFN- γ -secreting T-cells.

Materials:

- 96-well ELISPOT plates coated with an anti-human IFN- γ antibody
- PBMCs or isolated T-cells
- T2 cells (as antigen-presenting cells)
- MART-1 (27-35) peptide
- Control peptide (e.g., from an unrelated virus)
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-alkaline phosphatase conjugate
- Substrate solution (e.g., BCIP/NBT)

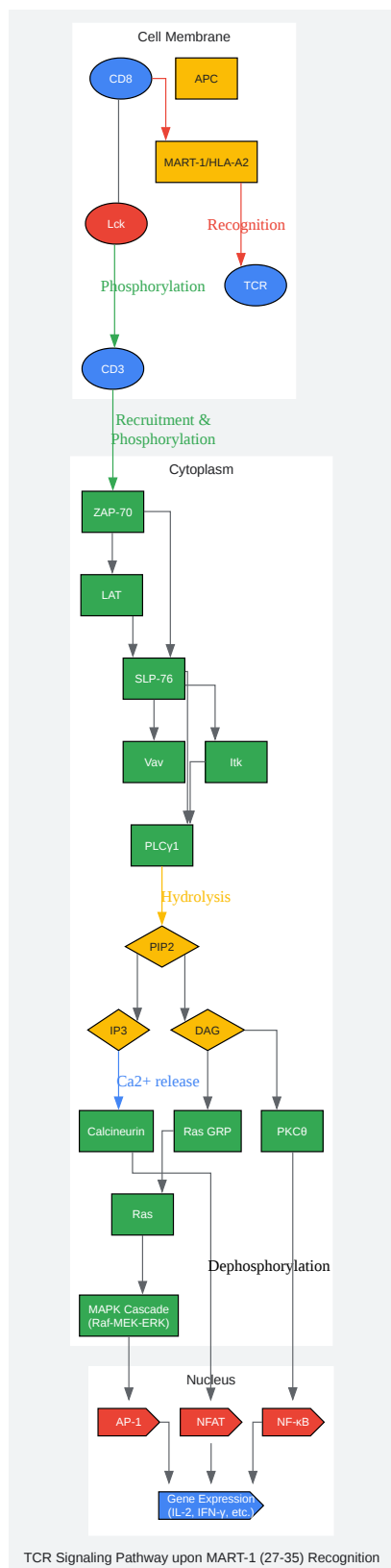
Procedure:

- Pre-coat the ELISPOT plate with a capture antibody against human IFN- γ overnight.
- Wash the plate and block with a suitable blocking buffer.
- Pulse T2 cells with 10 $\mu\text{g/mL}$ of MART-1 (27-35) peptide or a control peptide overnight.[\[7\]](#)
- Add 2×10^4 T-cells and 5×10^3 peptide-pulsed T2 cells per well.[\[7\]](#)
- Incubate the plate for 20 hours at 37°C.[\[7\]](#)
- Wash the plate and add the biotinylated detection antibody.
- After incubation and washing, add the streptavidin-alkaline phosphatase conjugate.
- Following another incubation and wash, add the substrate solution and incubate until spots develop.
- Stop the reaction by washing with water.
- Count the spots, where each spot represents a single IFN- γ -secreting cell.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the MART-1 (27-35) peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) initiates a complex signaling cascade within the T-cell, leading to its activation.

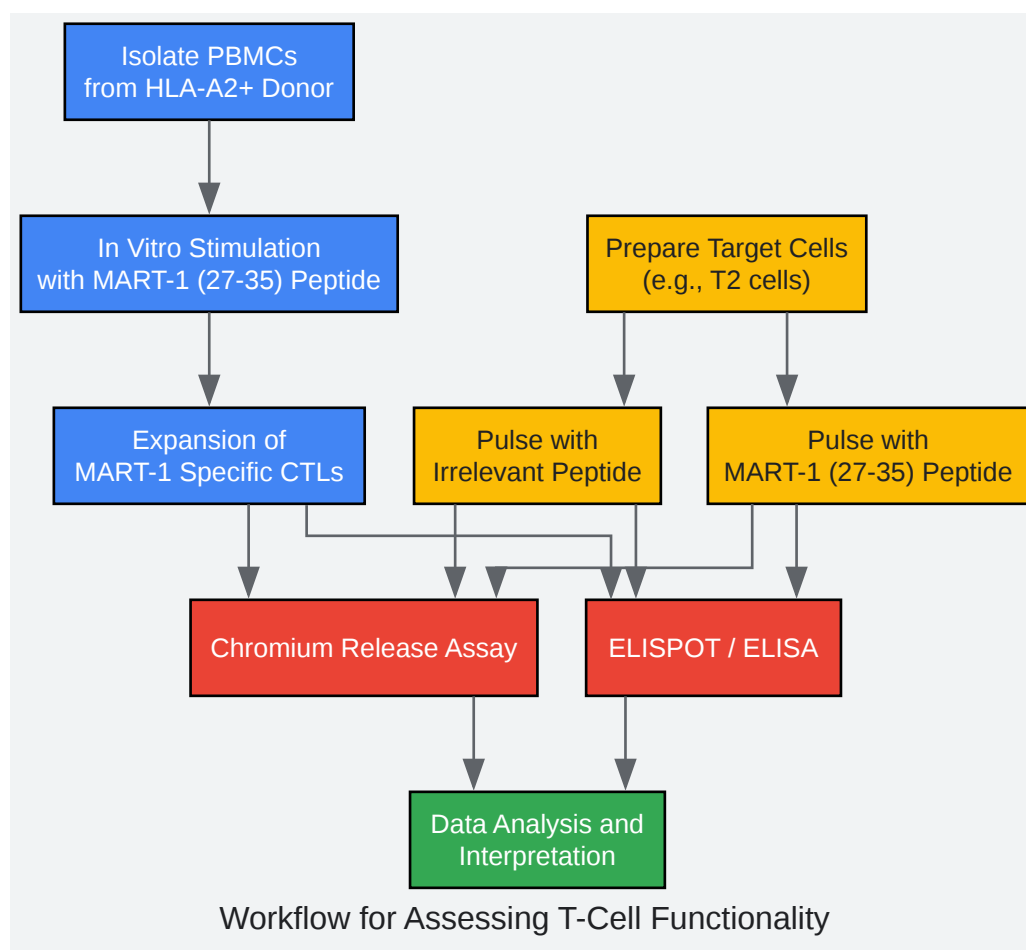


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Caption: TCR Signaling upon MART-1 (27-35) Recognition.

Experimental Workflow for Assessing T-Cell Functionality

The following diagram illustrates a typical experimental workflow for evaluating the functionality of T-cells in response to the MART-1 (27-35) peptide.



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Caption: Experimental workflow for T-cell functionality assessment.

Conclusion

The MART-1 (27-35) peptide is an indispensable reagent in the field of tumor immunology. Its well-defined characteristics as an HLA-A2 restricted epitope of a prevalent melanoma antigen provide a robust system for fundamental research into T-cell biology and for the preclinical development of novel immunotherapies. The standardized protocols and quantitative data

presented in this guide serve as a valuable resource for researchers aiming to leverage the MART-1 (27-35) peptide in their studies. Further investigations into modified versions of this peptide and its application in combination with other therapeutic modalities will continue to advance the fight against melanoma and other cancers.

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